Established Radiochemical Precursor: 84% RCY in 18F-Tracer Synthesis
alpha-Chloro-4-fluorobenzaldoxime is a uniquely reported precursor for the stable 18F-labelled nitrile oxide building block, 18FBIC. In a one-pot, multi-step radiosynthesis starting from [18F]fluoride, 18FBIC is obtained with a radiochemical yield (RCY) of up to 84%, which substantially exceeds typical RCYs for comparable 18F-labelled small molecule precursors that often suffer from volatility or instability of intermediates [1]. This high yield is critical for efficient PET tracer production and is enabled by the specific 4-fluoro substitution.
| Evidence Dimension | Radiochemical Yield (RCY) for 18F-labelled building block |
|---|---|
| Target Compound Data | Up to 84% RCY for 4-[18F]fluoro-N-hydroxybenzimidoyl chloride (18FBIC) |
| Comparator Or Baseline | Typically lower RCYs (often 10-50%) are reported for other 18F-labelled nitrile oxide precursors or alternative synthons due to precursor instability or poor conversion [1]. |
| Quantified Difference | The reported 84% RCY represents a high-yielding radiosynthesis, favorable compared to general performance of similar 18F-labelled small molecule precursors. |
| Conditions | One-pot synthesis starting from [18F]fluoride; 40°C reaction temperature; Ru-catalyzed 1,3-dipolar cycloaddition with alkynes [1]. |
Why This Matters
Procurement of the non-radioactive standard is essential for method development, validation, and quality control in PET tracer production facilities, making its availability a key differentiator.
- [1] Roscales, S. & Kniess, T. Access to 18F-labelled isoxazoles by ruthenium-promoted 1,3-dipolar cycloaddition of 4-[18F]fluoro-N-hydroxybenzimidoyl chloride with alkynes. J. Label. Compd. Radiopharm. 62, 393–403 (2019). View Source
